molecular formula C24H24ClN5 B2633684 3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine CAS No. 900259-07-6

3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2633684
CAS No.: 900259-07-6
M. Wt: 417.94
InChI Key: OTSLTQMQFFYEJF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a synthetic chemical compound of significant interest in preclinical neuropharmacological research. Its molecular structure incorporates a pyrazolopyrimidine core, a scaffold known for its diverse biological activities, linked to a substituted phenylpiperazine group. The phenylpiperazine moiety is a common feature in many compounds that interact with central nervous system receptors, particularly serotonin and dopamine receptor subtypes . This structural profile suggests potential utility as a tool for investigating receptor function and signaling pathways. Research into this compound may be directed towards understanding its interaction with key neuroreceptors, such as the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C) . Compounds with similar architectures have been explored for their affinity and selectivity at these targets, which are implicated in the regulation of mood, appetite, and neuroendocrine functions . The inclusion of the 4-(2-methylphenyl)piperazine group also invites investigation into its potential as a ligand for dopamine D4 receptors, a target of interest for certain neurological conditions . This reagent is provided exclusively for use in in vitro binding assays, functional activity studies, and other non-clinical research applications to elucidate novel pharmacological mechanisms. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-17-5-3-4-6-22(17)28-11-13-29(14-12-28)23-15-18(2)27-24-21(16-26-30(23)24)19-7-9-20(25)10-8-19/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSLTQMQFFYEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves a multi-step process:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: : The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate pyrazole, which is then cyclized with formamide to yield the pyrazolo[1,5-a]pyrimidine core.

  • Substitution Reactions: : The next step involves the introduction of the 5-methyl group and the 7-[4-(2-methylphenyl)piperazin-1-yl] substituent. This can be accomplished through a series of substitution reactions, where the pyrazolo[1,5-a]pyrimidine core is first methylated using methyl iodide in the presence of a base such as potassium carbonate. Subsequently, the piperazine ring is introduced via nucleophilic substitution using 1-(2-methylphenyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any reducible functional groups present in the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C25H29ClN2
  • Molecular Weight : 409.0 g/mol
  • IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate

The structure of the compound includes a pyrazolo[1,5-a]pyrimidine core, which is essential for its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine have been shown to inhibit ACK1 (Activated Cdc42-associated kinase), which is implicated in cancer progression. Inhibiting ACK1 can lead to reduced phosphorylation of AKT, a critical pathway in cancer cell survival and proliferation .

Neurological Disorders

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly dopamine receptors. Studies have indicated that compounds with similar structures can act as selective antagonists at dopamine D4 receptors, which are involved in mood regulation and schizophrenia treatment .

Anti-inflammatory Properties

Research has shown that pyrazolo[1,5-a]pyrimidines can possess anti-inflammatory effects. The inhibition of specific kinases involved in inflammatory pathways may provide therapeutic benefits in conditions like rheumatoid arthritis and other autoimmune diseases .

Case Study 1: ACK1 Inhibition

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the 5-position significantly influenced ACK1 inhibitory activity. The presence of halogen substituents enhanced potency against ACK1, indicating that structural modifications can optimize therapeutic efficacy against cancer cells .

Case Study 2: Dopamine Receptor Antagonism

Another investigation focused on the neuropharmacological effects of piperazine derivatives indicated that certain compounds selectively target dopamine receptors with minimal side effects. This specificity is crucial for developing treatments for psychiatric disorders without inducing unwanted neurological side effects .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeMechanism of ActionReference
AnticancerPyrazolo[1,5-a]pyrimidineACK1 Inhibition
Neurological DisordersPiperazine DerivativesDopamine D4 Receptor Antagonism
Anti-inflammatoryPyrazolo CompoundsInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, compounds with similar structures can interact with various molecular targets such as enzymes, receptors, or ion channels. The piperazine moiety, for example, is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table highlights structural variations and biological activities of analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Structure R3 R5 R7 Substituent Molecular Weight Key Biological Activity Reference
Target Compound 4-Cl-C6H4 CH3 4-(2-Me-C6H4)piperazinyl 412.89 Potential kinase inhibitor N/A
3-(4-Cl-C6H4)-5-CH3-7-piperidinyl 4-Cl-C6H4 CH3 Piperidinyl 326.828 Unreported
5-iPr-2-Me-7-(4-Me-piperazinyl)-3-Ph Ph i-Pr 4-Me-piperazinyl ~400 (est.) Unreported
3-(2,4-diCl-C6H3)-5-(4-F-C6H4)-7-CF3 2,4-diCl-C6H3 4-F-C6H4 CF3 412.21 Antitrypanosomal, kinase inhibition
MK7 (7-one derivative) 3-Cl-C6H3 Ph 7-ketone ~350 (est.) Unreported
2-[(4-benzoylpiperazinyl)carbonyl]-5-Ph-7-CF3 Ph Ph 4-Benzoylpiperazinyl 501.45 Unreported

Key Observations

Substituent at Position 7 :

  • The target compound’s 4-(2-methylphenyl)piperazinyl group enhances selectivity for receptors requiring aromatic interactions (e.g., serotonin or dopamine receptors) compared to piperidinyl (), which lacks aromaticity .
  • Trifluoromethyl (CF3) groups () improve binding to hydrophobic pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
  • 7-Ketone derivatives () exhibit reduced membrane permeability due to polarity, limiting CNS penetration .

Electron-Withdrawing Groups at R3: The target’s 4-chlorophenyl balances hydrophobicity and electronic effects. In contrast, 2,4-dichlorophenyl () increases potency against parasitic enzymes (e.g., antitrypanosomal activity) but may elevate toxicity .

Piperazine vs. Morpholine Moieties :

  • Morpholinyl derivatives () show higher metabolic stability but lower receptor selectivity compared to piperazinyl groups, which are prone to oxidation but offer tunable pharmacodynamics via N-substituents .

Impact of Aromatic Substitutions :

  • The 2-methylphenyl group on the target’s piperazine reduces first-pass metabolism compared to benzoyl (), enhancing oral bioavailability .

Biological Activity

3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

  • Molecular Formula : C22H24ClN5
  • Molecular Weight : 397.91 g/mol
  • IUPAC Name : this compound

This structure includes a chlorinated phenyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance:

  • A study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that the compound exhibited moderate to strong anti-tumor activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundIC50 (µM)Cell Line
This compound18.94 ± 0.90MCF-7
-8.64 ± 0.44HCT-116
-16.11 ± 0.82HepG2
Doxorubicin7.45 ± 0.91MCF-7

The mechanism by which this compound exerts its anti-cancer effects is believed to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. Molecular docking studies have shown that it binds effectively to the ATP-binding pocket of CDK2, suggesting a competitive inhibition mechanism .

Case Studies and Research Findings

Several studies provide insights into the efficacy and safety profile of this compound:

  • In vitro Studies : Research highlighted that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines with varying degrees of selectivity for malignant cells over normal cells .
  • Molecular Docking Studies : These studies revealed favorable binding interactions between the compound and target proteins involved in cell cycle regulation, reinforcing its potential as an anticancer agent .
  • Safety Profile : Preliminary toxicity assessments indicated that the compound did not exhibit significant adverse effects on cardiovascular or central nervous systems at therapeutic doses .

Q & A

Q. Basic Research Focus

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.003 Å) and dihedral angles (e.g., C1–N1–N2–C18 = -162.6°) to validate the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations .
  • NMR spectroscopy : 1H NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 440.22 for C20H11Cl2F4N3) align with theoretical calculations .

What methodological strategies are employed to study structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

  • Substituent variation : Modifying the 4-chlorophenyl or piperazine groups (e.g., replacing 2-methylphenyl with p-tolyl) alters binding affinity to targets like kinase receptors .
  • Bioassay design : In vitro assays (e.g., enzyme inhibition using purified KDR kinase) quantify IC50 values, while molecular docking predicts interactions with active sites .
  • Comparative analysis : Contrasting biological activity data (e.g., antitrypanosomal vs. antitumor efficacy) identifies substituents critical for selectivity .

How can computational methods streamline the synthesis and optimization of this compound?

Q. Advanced Research Focus

  • Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetically favorable pathways .
  • Machine learning : Training models on historical reaction data (e.g., solvent polarity, temperature) identifies optimal conditions for cyclocondensation .
  • Fragment-based design : Docking simulations guide the selection of substituents (e.g., trifluoromethyl groups) to enhance binding to hydrophobic pockets .

How should researchers address discrepancies in reported biological activity data?

Q. Advanced Research Focus

  • Purity validation : HPLC (≥95% purity) and elemental analysis (C, H, N within 0.4% of theoretical values) ensure compound integrity .
  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate bioactivity measurements across labs .
  • Data reconciliation : Meta-analysis of IC50 values under identical conditions (e.g., pH 7.4, 37°C) isolates substituent-specific effects from experimental variability .

What challenges arise in interpreting crystallographic data for this compound?

Q. Advanced Research Focus

  • Disorder in piperazine rings : Flexible substituents may require constraints (e.g., SHELXL restraints) during refinement .
  • Merging Friedel pairs : For non-heavy atoms, merging reflections (R factor = 0.055) improves data accuracy .
  • Thermal motion artifacts : Anisotropic displacement parameters (Uij) distinguish true bond lengths from thermal vibrations .

What purification techniques are most effective for isolating this compound?

Q. Basic Research Focus

  • Recrystallization : Ethanol/acetone (1:1) yields high-purity crystals (66.78% recovery) .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates unreacted β-diketones .
  • Solvent extraction : Ethyl acetate partitions the product from aqueous byproducts (e.g., HCl-neutralized mixtures) .

How does the trifluoromethyl group influence the compound's physicochemical properties?

Q. Advanced Research Focus

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : The CF3 group resists oxidative degradation in microsomal assays (t1/2 > 120 min) .
  • Crystallographic effects : The electronegative CF3 group stabilizes intermolecular C–F···H–C interactions in the lattice .

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